
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) is a chemical compound with the molecular formula C11H12N4. This compound is characterized by the presence of a benzimidazole ring attached to a hydrazone group, which is further connected to a propenal moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) typically involves the reaction of 2-methylpropenal with 1H-benzimidazol-2-ylhydrazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency, reduce costs, and ensure consistent quality of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) can be compared with other similar compounds, such as:
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Benzimidazole-based hydrazones: These compounds share the benzimidazole and hydrazone moieties but differ in the attached groups, resulting in different chemical and biological activities.
The uniqueness of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) lies in its specific structure, which imparts distinct properties and makes it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C11H12N4 |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
N-[(E)-2-methylprop-2-enylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H12N4/c1-8(2)7-12-15-11-13-9-5-3-4-6-10(9)14-11/h3-7H,1H2,2H3,(H2,13,14,15)/b12-7+ |
InChI-Schlüssel |
IYKOZEZPSPONQP-KPKJPENVSA-N |
Isomerische SMILES |
CC(=C)/C=N/NC1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(=C)C=NNC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)
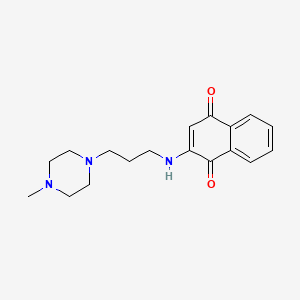
![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
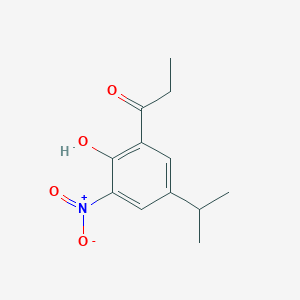
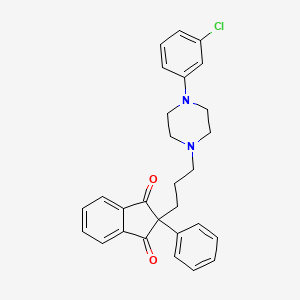
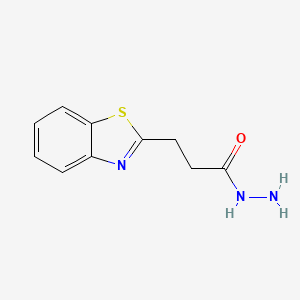
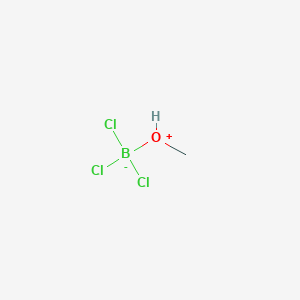
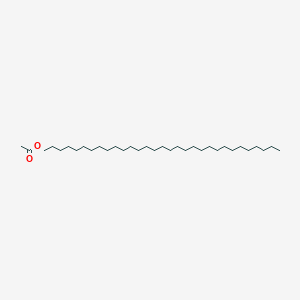
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
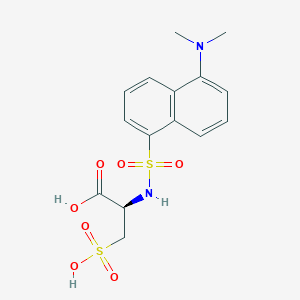
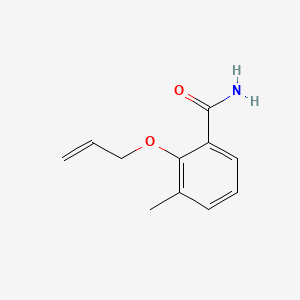
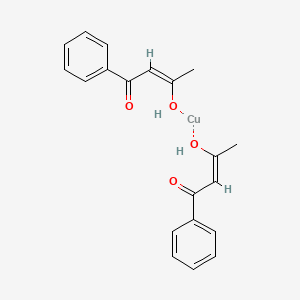
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
